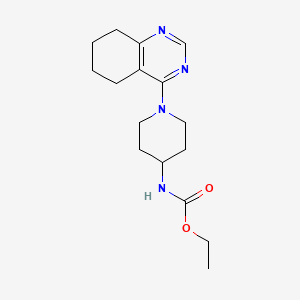
Ethyl (1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl (1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate” is a complex organic molecule that contains a tetrahydroquinazoline ring and a piperidine ring. Tetrahydroquinazolines are a class of compounds that have been studied for their potential biological activities . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom, and they are often found in many pharmaceuticals and natural products .
Applications De Recherche Scientifique
Antibacterial Activity
Compounds structurally similar to Ethyl (1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate have been synthesized and evaluated for their antibacterial activity. For instance, piperidinyl tetrahydroisoquinolines and derivatives have shown promising antibacterial and antifungal effects against pathogenic strains, indicating the potential of similar compounds for antimicrobial applications (Zaki et al., 2021).
Antihypertensive Agents
Research on piperidine derivatives with a quinazoline ring system has demonstrated potential antihypertensive effects. Compounds within this category have produced significant hypotension in spontaneously hypertensive rat models, suggesting the therapeutic potential of similar structures in treating hypertension (Takai et al., 1986).
Synthesis and Characterization of Heterocycles
The development of novel heterocycles attached to or fused with piperidinyl moieties has been a focus of chemical research. These compounds have been synthesized and characterized for potential applications in pharmaceuticals, showcasing the versatility of piperidine and quinazoline frameworks in drug design (Paronikyan et al., 2016).
Antimicrobial Screening
Piperidine derivatives have also been explored for their antimicrobial properties, with some compounds showing significant activity against various microorganisms. This indicates the potential use of these compounds in developing new antimicrobial agents (Desai et al., 2007).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve further exploration of its potential biological activities, as well as studies on its synthesis, chemical reactions, and physical and chemical properties. Given the biological activities observed for some tetrahydroquinazoline derivatives, this compound could be a promising candidate for further study .
Propriétés
IUPAC Name |
ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-22-16(21)19-12-7-9-20(10-8-12)15-13-5-3-4-6-14(13)17-11-18-15/h11-12H,2-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLHAPCUOMFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

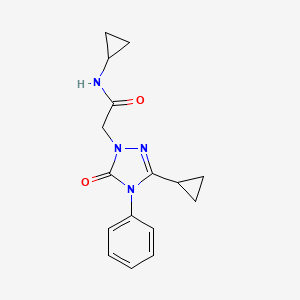
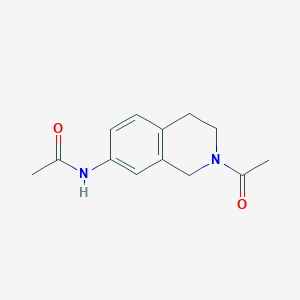
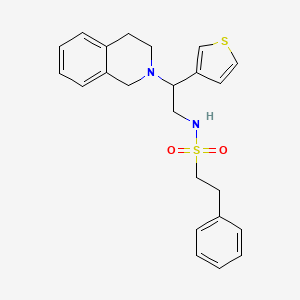
![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2663741.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663742.png)
![2-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663745.png)


![2-(4-chlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2663749.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
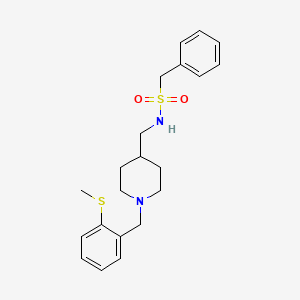
![1-[4-[2-(1,3-Dioxolan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663757.png)
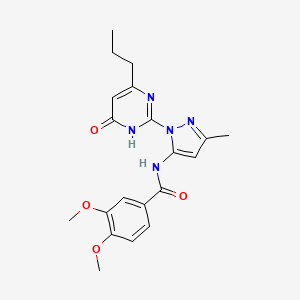
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)